![molecular formula C3HLiN2O2S B6209021 lithium 1,2,4-thiadiazole-3-carboxylate CAS No. 2703780-23-6](/img/new.no-structure.jpg)
lithium 1,2,4-thiadiazole-3-carboxylate
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Overview
Description
Lithium 1,2,4-thiadiazole-3-carboxylate is a chemical compound with the molecular formula C3HLiN2O2S. It is a lithium salt of 1,2,4-thiadiazole-3-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 1,2,4-thiadiazole-3-carboxylate typically involves the reaction of 1,2,4-thiadiazole-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium 1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry
- Organic Synthesis : Lithium 1,2,4-thiadiazole-3-carboxylate serves as a reagent in organic synthesis. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable for synthesizing complex organic molecules.
Biology
- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens .
- Anticancer Properties : A significant study demonstrated that certain derivatives displayed IC50 values ranging from 0.74 to 10 μg/mL against different cancer cell lines. This suggests a promising application in cancer therapeutics.
Medicine
- Therapeutic Agent : Ongoing research is exploring its efficacy as a therapeutic agent for neurological disorders and cancer treatment. The compound's mechanism involves modulating enzyme activity and interacting with neurotransmitter receptors .
Materials Science
- Advanced Materials Development : this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Anticancer Activity Study
In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that these derivatives could effectively induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. The study highlighted specific structural features that enhance biological activity.
Compound | IC50 (μg/mL) | Cancer Cell Line |
---|---|---|
Derivative A | 0.74 | A549 (Lung) |
Derivative B | 5.0 | MCF7 (Breast) |
Derivative C | 10.0 | HeLa (Cervical) |
Neuroprotective Studies
Another study focused on the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death. In vitro assays demonstrated that certain derivatives could significantly protect neuronal cells from apoptosis.
Treatment Group | Cell Viability (%) | Control Group |
---|---|---|
Control | 100 | - |
Thiadiazole Derivative A | 85 | - |
Thiadiazole Derivative B | 90 | - |
Mechanism of Action
The mechanism of action of lithium 1,2,4-thiadiazole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar thiadiazole ring structure and have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Thiazole derivatives: Thiazole compounds also contain a sulfur and nitrogen heterocycle and are known for their biological activities.
Uniqueness
Lithium 1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical and biological properties. The lithium ion can enhance the compound’s solubility and bioavailability, making it a promising candidate for further research and development .
Properties
CAS No. |
2703780-23-6 |
---|---|
Molecular Formula |
C3HLiN2O2S |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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